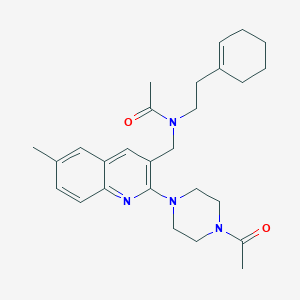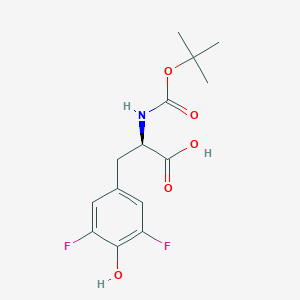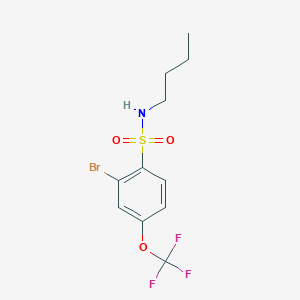
2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
The compound 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative with potential biochemical applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related benzenesulfonamide derivatives and trifluoromethoxy-substituted aromatic compounds.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves various chemical reactions, including the formation of intermediates and the use of specific reagents to achieve the desired substitution patterns on the benzene ring. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors involves structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides includes the reaction of aminoguanidines with phenylglyoxal hydrate . These methods could potentially be adapted for the synthesis of 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biochemical properties and interactions. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate reveals a trigonal bipyramidal coordination . Although the exact molecular structure of 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide is not provided, similar structural analysis techniques could be employed to determine its geometry and electronic configuration.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethoxy-substituted aromatic compounds is highlighted in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes through aryne intermediates . This suggests that the trifluoromethoxy group can influence the reactivity of the aromatic system, which could be relevant for the chemical reactions involving 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their substituents. For instance, the introduction of a trifluoromethyl group can affect the compound's metabolic stability, as seen in the study of 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides . The presence of a trifluoromethoxy group in 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide would likely impact its solubility, stability, and reactivity, which are important parameters for its potential applications in biochemical research.
Scientific Research Applications
1. Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of Application: This research involves the use of palladium-catalyzed direct arylations of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored .
- Methods of Application: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy-substituents on the aryl bromide .
- Results or Outcomes: The major side-products of the reaction are HBr/KOAc . Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
2. Synthesis and Properties of Trifluoromethyl Ethers
- Summary of Application: This research focuses on the synthesis and properties of trifluoromethyl ethers, which are finding increased utility as a substituent in bioactives .
- Methods of Application: The trifluoromethoxy substituent has a pronounced preference for the para substitution . Unless the para position is occupied, ortho isomers are formed only in small amounts (≤ 10%) without any trace amounts of the meta isomers .
- Results or Outcomes: The review gives an overview of the synthesis, properties and reactivity of the trifluoromethoxy group .
3. Drug Development and Clinical Trials
- Summary of Application: In medical research, “2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide” has been used in drug development and clinical trials.
- Methods of Application: The specific methods of application in drug development and clinical trials vary widely depending on the nature of the drug being developed and the specific disease or condition it is intended to treat.
4. Synthesis of Bioactive Compounds
- Summary of Application: The compound “2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide” has been used in the synthesis of bioactive compounds.
- Methods of Application: The specific methods of application in the synthesis of bioactive compounds vary widely depending on the nature of the compound being synthesized and the specific biological activity it is intended to have.
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-2-3-6-16-20(17,18)10-5-4-8(7-9(10)12)19-11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZRYTZXGFVGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650466 | |
| Record name | 2-Bromo-N-butyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide | |
CAS RN |
957062-76-9 | |
| Record name | 2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-butyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



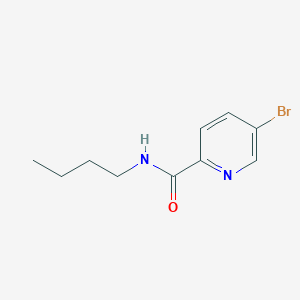
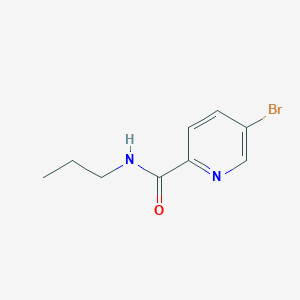
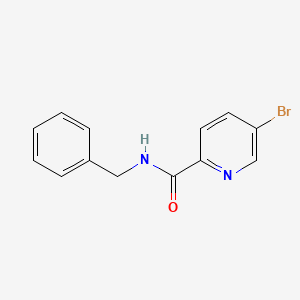
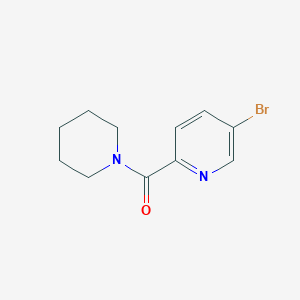
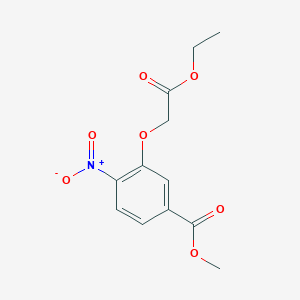
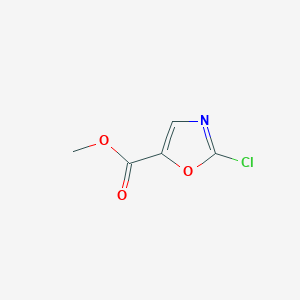
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)

